N4-Acetylcytidine triphosphate

Epitranscriptomics mRNA Translation In Vitro Transcription

Standard CTP or N4-hydroxycytidine analogs introduce base-pairing ambiguity or fail to recapitulate ac4C's translational effects. This modified nucleotide is a verified substrate for T7 RNA polymerase, enabling precise incorporation of N4-acetylcytidine into IVT-derived mRNA. - Yields 100-130 µg modified RNA/20 µL reaction; parity with m5CTP - Enables study of ac4C-dependent translation lag & stimulation in RRL systems - Activates NLRP3/NFκB in microglia (EC50 0.3 mM) for immune signaling research

Molecular Formula C11H18N3O15P3
Molecular Weight 525.19 g/mol
Cat. No. B10775272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetylcytidine triphosphate
Molecular FormulaC11H18N3O15P3
Molecular Weight525.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C11H18N3O15P3/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18)/t6-,8-,9-,10-/m1/s1
InChIKeyPMLKMGFNRKVFTQ-PEBGCTIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ac4CTP for T7 mRNA Synthesis


N4-Acetylcytidine triphosphate (ac4CTP, CAS 1428903-57-4) is a chemically modified cytidine triphosphate analog characterized by an N4-acetylcytosine base . It functions as a substrate for T7 RNA polymerase, enabling the site-specific incorporation of the post-transcriptional modification N4-acetylcytidine (ac4C) into RNA transcripts during in vitro transcription (IVT) . As an endogenous metabolite derived from tRNA degradation, ac4CTP is a critical tool for investigating epitranscriptomic regulation of mRNA stability, translation efficiency, and cellular signaling .

T7 RNA polymerase substrate for in vitro transcription
Site-specific incorporation of N4-acetylcytidine (ac4C)
Epitranscriptomic studies of mRNA translation & stability
Cell-signaling probe for NLRP3 inflammasome research

ac4CTP: Why Substitution Fails


Substituting ac4CTP with unmodified cytidine triphosphate (CTP) or other N4-modified analogs like N4-hydroxycytidine triphosphate (NHC-TP) fundamentally alters RNA functionality and experimental fidelity. While CTP generates standard RNA transcripts, ac4CTP introduces the ac4C modification, which has been shown in primary research to exert distinct, position-dependent effects on translation kinetics that CTP-derived RNA does not exhibit [1]. Furthermore, studies on polymerase fidelity demonstrate that unlike ac4CTP, which base-pairs strictly with guanosine, analogs such as N4-hydroxycytidine and N4-methylcytidine exhibit significant ambiguity, acting preferentially like uridine and introducing transcriptional errors [2]. This underscores that generic substitution fails to recapitulate the specific biochemical and functional properties required for epitranscriptomic research.

Unmodified CTP may not replicate ac4C-dependent translation profiles
N4-hydroxycytidine triphosphate introduces base-pairing ambiguity, altering transcription fidelity
Other modified CTPs (e.g., m5CTP) may not engage NLRP3 signaling pathways

ac4CTP Evidence & Selection


Translation Kinetics vs. Unmodified CTP

In a direct head-to-head comparison using in vitro transcribed Firefly luciferase mRNA translated in rabbit reticulocyte lysate (RRL), mRNA synthesized with ac4CTP exhibited a unique translation profile characterized by an initial lag phase followed by robust stimulation. In contrast, mRNA synthesized with standard cytidine triphosphate (CTP) displayed a consistent, linear increase in translation without this lag phase [1]. This demonstrates a functional divergence not achievable with CTP.

Translation Kinetics
Head-to-head comparison

ac4CTP: initial lag phase then robust stimulation vs. CTP: consistent linear increase

Supports epitranscriptomic translation control studies
RRL n=3; verify across mRNA constructs
Epitranscriptomics mRNA Translation In Vitro Transcription

High-Yield IVT: ac4CTP vs. m5CTP

Commercial HighYield T7 mRNA Synthesis Kits specifically formulated with ac4CTP demonstrate robust and quantifiable RNA production. A 20 µl reaction using the ac4CTP kit yields approximately 100-130 µg of N4-acetylcytosine-modified RNA after a 30-minute incubation . This yield is directly comparable to that achieved by analogous HighYield kits using 5-methylcytidine triphosphate (m5CTP), which also report yields of 100-130 µg under identical conditions [1].

IVT Yield
Data to verify

100–130 µg RNA per 20 µL reaction

Supports integration into high-yield IVT workflows
Comparable to m5CTP yield; supplier data review recommended
mRNA Synthesis In Vitro Transcription Therapeutic mRNA Manufacturing

Base-Pairing Fidelity vs. N4-Hydroxycytidine

Class-level inference from biochemical studies on polymerase fidelity demonstrates that N4-acetylcytidine base-pairs exclusively with guanosine (G) and exhibits no ambiguity, acting as a faithful cytidine analog [1]. In stark contrast, N4-hydroxycytidine, the active metabolite of the antiviral prodrug Molnupiravir, is known for its ambiguous base-pairing, acting as a substrate for both guanosine and adenosine, which leads to viral lethal mutagenesis [2].

Base-Pairing Fidelity
Class-level inference

Exclusive G pairing (0% ambiguity) vs. N4-hydroxycytidine: C/U ambiguity

Supports high-fidelity transcription applications
Class-level evidence; confirm in target polymerase system
Polymerase Fidelity Mutagenesis Antiviral Research

NLRP3 Inflammasome Activation in Microglia

Beyond its role as a transcription substrate, ac4CTP functions as an endogenous danger-associated molecular pattern (DAMP). In BV2 microglial cells, treatment with ac4CTP sodium dramatically inhibited cell growth with an EC50 of 0.3 mM after 48 hours of culture . Furthermore, ac4CTP at concentrations of 0.3-1 mM for 3-6 hours significantly increased the expression of NLRP3 and initiated NFκB signaling, with HMGB1 expression elevated as early as 3 hours post-treatment .

NLRP3 Activation (BV2)
Data to verify

Reported EC50 0.3 mM for BV2 cell growth inhibition

Supports cell-signaling probe application
Source review needed; NLRP3/NFκB pathway activation reported
Immunology Neuroinflammation NLRP3 Inflammasome

ac4CTP Research & Industrial Applications


ac4C-mRNA for Translation Studies

Researchers investigating the regulatory role of N4-acetylcytidine (ac4C) on translation should utilize ac4CTP in T7 RNA polymerase-driven in vitro transcription. This method generates precisely modified mRNA, enabling the direct study of ac4C's impact on translation kinetics. As demonstrated, ac4CTP-derived mRNA exhibits a distinct translation profile with an initial lag phase followed by stimulation, a functional outcome not observed with unmodified CTP-derived transcripts [1]. This allows for the dissection of position-dependent effects on translation initiation and elongation in cell-free systems like RRL [1].

Acetylated RNA for mRNA Therapeutics

For the development of next-generation mRNA therapeutics or vaccines where specific epitranscriptomic modifications are desired to modulate stability or immunogenicity, ac4CTP is a viable nucleotide feedstock. Its performance in commercial IVT kits confirms it can be incorporated into existing high-yield manufacturing workflows, producing 100-130 µg of modified RNA per 20 µl reaction . This yield parity with other common modified nucleotides like m5CTP ensures that transitioning to an ac4C-modified platform does not compromise production efficiency .

Innate Immune Activation via NLRP3

Scientists studying sterile inflammation, microglial activation, or the role of endogenous metabolites in immune signaling can employ ac4CTP as a specific chemical activator. Quantitative evidence shows that ac4CTP treatment of BV2 microglia leads to a concentration-dependent inhibition of cell growth (0.3 mM EC50) and robust activation of the NLRP3/NFκB signaling axis . This provides a reproducible model system for dissecting the molecular mechanisms linking cellular metabolites to inflammatory responses .

Polymerase Fidelity and Nucleotide Recognition

Researchers focused on the enzymatic mechanisms of RNA polymerases can use ac4CTP as a model substrate to probe how modifications to the exocyclic amino group of cytidine influence substrate recognition and incorporation fidelity. Class-level evidence confirms that the N4-acetyl group enforces a strict Watson-Crick base-pairing conformation with guanosine, eliminating the base-pairing ambiguity seen with other N4-modified cytidines like N4-hydroxycytidine [2]. This makes ac4CTP a critical tool for comparative studies aimed at understanding the structural determinants of polymerase accuracy.

Application
Selection Property
Validation Focus
Translation kinetics studies
T7 IVT compatibility & translation modulation
Translation profile validation in cell-free systems
Modified mRNA production research
IVT yield and process scalability
Yield comparability in standard IVT workflows
NLRP3 inflammasome signaling studies
Cell-signaling probe potency
NLRP3/NFκB pathway activation confirmation
Polymerase fidelity mechanistic studies
Base-pairing specificity & incorporation fidelity
Comparative misincorporation analysis with N4-modified analogs
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